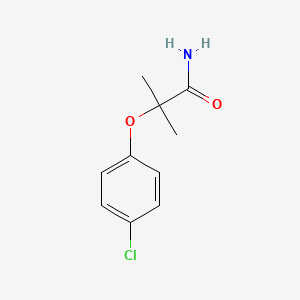

2-(4-Chlorophenoxy)-2-methylpropanamide

Description

Historical Context of Related Aryloxypropanamides in Medicinal Chemistry

The historical journey of aryloxypropanamides is largely synonymous with the development of the fibrate class of drugs, which emerged in the mid-20th century as prominent agents for managing dyslipidemia. The parent compound of the amide in focus, clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid), is the active metabolite of clofibrate (B1669205), a drug synthesized in the late 1950s and introduced into clinical practice in the 1960s. oup.com Clofibrate was a trailblazer in lipid-lowering therapy, primarily acting to reduce elevated levels of triglycerides and very-low-density lipoproteins (VLDL) in the blood. drugbank.com Its mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that plays a pivotal role in lipid metabolism. drugbank.com

The discovery and clinical use of clofibrate spurred the development of a whole generation of fibrates with modified aryloxyalkanoic acid structures, each aiming for improved efficacy and a better safety profile. The synthesis of clofibrate itself involves the condensation of p-chlorophenol with acetone (B3395972) and chloroform (B151607) to produce the intermediate acid, 2-(4-Chlorophenoxy)-2-methylpropanoic acid, which is then esterified. orientjchem.org

A significant chapter in the story of 2-(4-Chlorophenoxy)-2-methylpropanamide was written in 1981, when researchers reported its formation as an artifact during the extraction of urine from individuals who had ingested clofibrate. oup.comnih.gov It was discovered that under the alkaline conditions routinely used in analytical toxicology, a metabolite of clofibrate could react to form the corresponding amide. oup.comnih.gov This finding was crucial for analytical chemists, as it highlighted a potential pitfall in the interpretation of toxicological screenings. The synthetically prepared this compound was used as a reference standard to confirm the identity of the substance found in urine samples, with its chemical properties matching completely across various analytical techniques, including gas chromatography, thin-layer chromatography, and mass spectrometry. oup.comnih.gov Although this discovery did not lead to the development of this compound as a drug, it firmly established its place in the metabolic pathway and analytical chemistry of clofibrate.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXPFHLRADFKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205134 | |

| Record name | 2-(4-Chlorophenoxy)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5658-61-7 | |

| Record name | 2-(4-Chlorophenoxy)-2-methylpropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005658617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenoxy)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Chlorophenoxy 2 Methylpropanamide and Its Structural Analogs

Convergent Synthesis Approaches for the Amide Core

A convergent synthesis strategy is often employed for complex molecules to enhance the efficiency of multi-step syntheses. miracosta.eduphasetransfer.com This approach involves the separate synthesis of key fragments of the target molecule, which are then combined in the final stages. For 2-(4-Chlorophenoxy)-2-methylpropanamide, a logical convergent approach involves the synthesis of the carboxylic acid precursor, 2-(4-Chlorophenoxy)-2-methylpropanoic acid, followed by the formation of the amide bond.

Strategies for 2-(4-Chlorophenoxy)-2-methylpropanoic Acid Precursor Synthesis

The synthesis of the carboxylic acid precursor is a critical first step. Several methods have been reported, primarily revolving around the formation of the ether linkage.

Williamson Ether Synthesis: This classical and widely used method for preparing ethers is a primary route to 2-(4-Chlorophenoxy)-2-methylpropanoic acid. wikipedia.orgmasterorganicchemistry.com The reaction typically involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The synthesis starts with the deprotonation of 4-chlorophenol with a suitable base to form the 4-chlorophenoxide ion. This is followed by an SN2 reaction with an ester of 2-bromoisobutyric acid or a similar alkyl halide. miracosta.eduwikipedia.org Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

Key parameters for a successful Williamson ether synthesis include the choice of base, solvent, and reaction temperature. Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used to generate the phenoxide. miracosta.edu The reaction is often carried out in a polar aprotic solvent to facilitate the SN2 mechanism. wikipedia.org

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Chlorophenol | Ethyl 2-bromoisobutyrate | Sodium Ethoxide | Ethanol | Reflux | Good |

| 4-Chlorophenol | Chloroacetic acid | Potassium Hydroxide | Water | <100 | 74 |

Phase-Transfer Catalysis (PTC): To enhance the efficiency and yield of the etherification reaction, phase-transfer catalysis has been employed. crdeepjournal.orgnih.gov PTC facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase, where it can react with the alkyl halide. crdeepjournal.org This technique can lead to milder reaction conditions, reduced reaction times, and improved yields. nih.gov For instance, the synthesis of related phenoxypropionic acids has been successfully achieved using solid-liquid phase transfer catalysis with potassium carbonate as a mild base and toluene as the solvent. nih.gov

Amide Bond Formation Techniques

The final step in the convergent synthesis of this compound is the formation of the amide bond from the carboxylic acid precursor. Several standard and advanced techniques are available for this transformation.

Acyl Chloride Formation Followed by Amination: A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride. nih.govreddit.com Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are typically used for this purpose. The resulting 2-(4-chlorophenoxy)-2-methylpropanoyl chloride is then reacted with ammonia to furnish the desired primary amide. nih.govpearson.com The reaction with ammonia is often carried out in a suitable solvent and may require a base to neutralize the hydrochloric acid byproduct. nih.gov

Mixed Anhydride Method: The mixed anhydride method is another valuable technique for amide bond formation, particularly in peptide synthesis. highfine.comorganicreactions.org This method involves the activation of the carboxylic acid by forming a mixed anhydride with another carboxylic acid derivative, such as a chloroformate (e.g., ethyl chloroformate or isobutyl chloroformate) or a phosphinic chloride (e.g., diphenylphosphinyl chloride). highfine.comgoogle.com The resulting mixed anhydride is then reacted with ammonia to yield this compound. This method offers the advantages of being simple, rapid, and often providing high yields of pure products. highfine.com

| Activation Method | Reagents | Amine Source | Key Features |

| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | Ammonia (NH₃) | Highly reactive intermediate, often gives good yields. |

| Mixed Anhydride | Ethyl chloroformate, Triethylamine | Ammonia (NH₃) | Mild conditions, suitable for sensitive substrates. |

Functional Group Interconversions and Derivatization Strategies

Functional group interconversions and derivatization strategies allow for the synthesis of a wide range of structural analogs of this compound, which is crucial for structure-activity relationship studies.

N-Alkylation: The amide nitrogen of this compound can be alkylated to produce N-substituted derivatives. This can be achieved by deprotonating the amide with a strong base, followed by reaction with an alkyl halide. For instance, N-alkylation of sulfonamides has been successfully carried out using benzylic alcohols in the presence of an iron catalyst. google.com Similar strategies could be adapted for the target amide. The synthesis of N-methyl-N-[(4-morpholin-4-ylphenyl)methyl]propanamide derivatives of 2-(4-chlorophenoxy) has been reported, demonstrating the feasibility of N-substitution. nih.gov

Reduction of the Amide: The amide functional group can be reduced to an amine, providing access to a different class of compounds. organic-chemistry.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. pressbooks.publibretexts.org This reaction would convert this compound to the corresponding primary amine, 2-(4-chlorophenoxy)-2-methylpropan-1-amine. The choice of reducing agent is critical to avoid the reduction of other functional groups present in the molecule. organic-chemistry.org

Stereoselective Synthesis of Enantiomeric Forms

Since 2-(4-Chlorophenoxy)-2-methylpropanoic acid possesses a chiral center at the carbon bearing the phenoxy group, its enantiomers can exhibit different biological activities. Therefore, the stereoselective synthesis of the enantiomeric forms of this compound is of significant interest.

Chiral Resolution of the Carboxylic Acid Precursor: A common method for obtaining enantiomerically pure compounds is through the resolution of a racemic mixture. wikipedia.org For the carboxylic acid precursor, this can be achieved by forming diastereomeric salts with a chiral amine. wikipedia.orgonyxipca.com Chiral amines such as (R)- or (S)-1-phenylethylamine are often used as resolving agents. The resulting diastereomeric salts can be separated by fractional crystallization due to their different solubilities. After separation, the enantiomerically pure carboxylic acid can be liberated by treatment with an acid. This enantiopure acid can then be converted to the corresponding enantiomerically pure amide.

Asymmetric Synthesis: An alternative and often more efficient approach is asymmetric synthesis, where the desired enantiomer is synthesized directly. This can be accomplished using chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. stenutz.eu For instance, a chiral auxiliary could be attached to a precursor molecule, and a subsequent reaction to introduce the chiral center would proceed with high diastereoselectivity. The auxiliary is then removed to yield the enantiomerically enriched product. While specific examples for the direct asymmetric synthesis of 2-(4-Chlorophenoxy)-2-methylpropanoic acid are not prevalent in the provided search results, this remains a viable and powerful strategy in organic synthesis. nih.gov

Structure Activity Relationship Sar Studies of 2 4 Chlorophenoxy 2 Methylpropanamide Derivatives

Impact of Aryloxy Moiety Modifications

Research on related 2-(4-aryloxyphenoxy)propionamide derivatives, which are structurally similar herbicides, indicates that the nature and position of substituents on the aryloxy ring are pivotal for their biological function. jlu.edu.cn Studies on other classes of biologically active molecules, such as benzylideneacetophenones, have shown that introducing electron-donating groups at the para-position of a phenyl ring can enhance anti-inflammatory and antioxidant activities. nih.gov This suggests that modifying the electronic landscape of the phenoxy ring in 2-(4-Chlorophenoxy)-2-methylpropanamide could modulate its efficacy. For instance, replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with small alkyl or alkoxy groups would systematically vary the electronic and steric properties.

The following table outlines potential modifications to the aryloxy moiety and their predicted impact based on general SAR principles.

| Modification on Phenoxy Ring | Substituent (R) | Predicted Effect on Activity | Rationale |

| Halogen Substitution | F, Br, I | Variable | Alters electronegativity and size, potentially improving binding interactions or metabolic stability. |

| Alkyl Substitution | CH₃, C₂H₅ | Potentially increase or decrease | Modifies hydrophobicity and steric bulk, which could enhance or hinder binding in a hydrophobic pocket. |

| Alkoxy Substitution | OCH₃, OC₂H₅ | Potentially increase | Can act as a hydrogen bond acceptor and may improve activity. nih.gov |

| Nitro Group | NO₂ | Potentially decrease | Strong electron-withdrawing group, significantly altering electronic distribution. |

These modifications would need to be synthesized and tested to confirm their actual effect on the biological activity of this compound derivatives.

Influence of Alkyl Chain Substitutions

The 2-methylpropanamide portion of the molecule, particularly the gem-dimethyl group on the α-carbon, plays a crucial role in defining the compound's three-dimensional structure and its interaction with target proteins.

Studies on analogous structures, such as 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, have demonstrated that the α-methyl group is a key pharmacophore. nih.gov Its removal or replacement often leads to a dramatic loss in receptor activity, suggesting it makes a vital stereospecific interaction within a hydrophobic pocket of the receptor. nih.govresearchgate.net

Further modifications to this region have been explored in related series:

α,α'-Disubstituted Analogues : Replacing the gem-dimethyl groups with a cyclopropyl (B3062369) group has been investigated. researchgate.net This modification introduces conformational rigidity. In the case of the TRPV1 antagonists, these cyclopropyl amide analogues resulted in a significant loss of activity compared to the corresponding α-methyl amides. nih.govresearchgate.net

Chain Length : The length of the alkyl side-chains can significantly influence molecular packing and charge transport properties in organic semiconductors. rsc.org While not directly measuring biological activity, this principle highlights how alkyl chain modifications can alter the physical properties of a molecule, which in turn can affect its ability to reach and interact with a biological target. For some molecular systems, increasing alkyl chain length enhances π-π interactions, while in others it can decrease mobility due to displaced stacking. rsc.org

The table below summarizes the effects of these alkyl substitutions in related compound series.

| Alkyl Chain Modification | Example | Observed Effect in Analogous Series | Reference |

| Removal of α-methyl | Acetamide derivative | Dramatic loss of activity | nih.gov |

| Replacement of gem-dimethyl | Cyclopropyl amide | Marked decrease in activity | nih.govresearchgate.net |

These findings underscore the importance of the gem-dimethyl configuration in this compound for maintaining its specific conformation required for biological activity.

Role of Amide Nitrogen Substitutions on Biological Activity

The primary amide group (-CONH₂) is a key functional group capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). drugdesign.org SAR data from various molecular classes indicate that the amide NH₂ group is often involved in crucial hydrogen bonding interactions with the receptor. drugdesign.org

Modifications to the amide nitrogen can have profound effects on biological activity:

N-Alkylation/N-Arylation : Substituting one or both hydrogens on the amide nitrogen can alter its hydrogen bonding capacity, lipophilicity, and steric profile. Studies on melatonin (B1676174) derivatives showed that N-amide substitutions with aryl groups could enhance the ability to quench certain free radicals, although it decreased activity in other antioxidant assays. mdpi.com The increased lipophilicity from bulky aromatic substituents at the N-indole position was noted to improve antioxidant activity in some contexts. mdpi.com

Reverse Amides : Synthesizing the reverse amide isomer, where the positions of the CO and NH groups are swapped (e.g., N-acyl benzylamine (B48309) instead of benzamide), has been explored. In the series of TRPV1 antagonists, a reverse amide of a potent lead compound exhibited a marked loss of activity, indicating that the specific orientation of the amide bond is critical for receptor interaction. nih.govresearchgate.net

The following table illustrates the impact of amide nitrogen substitutions.

| Amide Modification | Description | Potential Impact on Activity | Rationale |

| N-Substitution | Replacing amide hydrogens with alkyl or aryl groups. | Variable; often decreases activity if H-bonding is critical. | Alters hydrogen bonding potential and introduces steric bulk. mdpi.com |

| Reverse Amide | Swapping the CO and NH positions. | Significant loss of activity. | The specific orientation of the hydrogen bond donor and acceptor is crucial for interaction. nih.govresearchgate.net |

These results suggest that the primary amide of this compound is likely a critical interaction point with its biological target, and modifications at this position must be approached with caution.

Conformational Analysis and Ligand-Receptor Interactions

The biological activity of a molecule is not solely dependent on its static structure but also on its conformational dynamics—the ensemble of shapes it can adopt and how these conformers interact with a receptor. nih.gov The binding of a ligand to a receptor is a dynamic process, and the conformational flexibility of the ligand can play a significant role. biorxiv.org

Molecular modeling and dynamics simulations are powerful tools for studying these interactions. For example, simulations of androgen receptor antagonists have shown that ligands can induce or stabilize specific receptor conformations. nih.gov Antagonists like enzalutamide (B1683756) can alter the dynamic fluctuations of key structural elements of the receptor, such as specific helices (e.g., H11 and H12), thereby disrupting the receptor's active conformation. nih.gov The orientation of the ligand within the binding pocket is critical; different binding poses can lead to agonistic versus antagonistic effects. nih.gov

For this compound, key considerations include:

Receptor Pocket Interactions : The chlorophenoxy group likely interacts with a hydrophobic pocket in the receptor, while the amide group forms key hydrogen bonds. nih.gov The gem-dimethyl groups may provide an optimal conformation for fitting into this pocket. nih.govresearchgate.net

Conformational Entropy : The transition from a flexible, unbound state to a more rigid, bound state involves an entropic penalty. biorxiv.org Molecules that are pre-organized in a bioactive conformation may bind with higher affinity. The conformational entropy can be a factor in forecasting drug affinity for a specific receptor. biorxiv.org

The interaction is a dynamic process where the ligand's conformation can influence the receptor's shape and vice versa, ultimately determining the biological response. nih.gov

Metabolic Pathways and Biotransformation of 2 4 Chlorophenoxy 2 Methylpropanamide in Research Models

Phase I Metabolic Reactions

Phase I metabolism introduces or exposes functional groups on the parent compound, typically rendering it more polar and a suitable substrate for Phase II reactions. For 2-(4-Chlorophenoxy)-2-methylpropanamide, the primary Phase I reactions are anticipated to be hydroxylation, oxidation, and amide hydrolysis.

Hydroxylation and Oxidation Pathways

Hydroxylation, the addition of a hydroxyl (-OH) group, and other oxidative processes are common metabolic routes for compounds containing aromatic rings and alkyl groups. These reactions are primarily catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes located in the liver and other tissues. While specific studies on the hydroxylation and oxidation of this compound are not extensively detailed in publicly available literature, the metabolism of structurally related compounds, such as those with a 4-chlorophenoxy moiety, suggests potential sites of metabolic attack. For instance, the aromatic ring is a likely target for hydroxylation, potentially at positions ortho or meta to the ether linkage. Additionally, the methyl groups of the propanamide side chain could undergo oxidation to form corresponding alcohol or carboxylic acid metabolites.

Amide Hydrolysis Products

The amide bond in this compound is susceptible to hydrolysis, a reaction catalyzed by amidase enzymes. This cleavage would result in the formation of two primary products: 2-(4-Chlorophenoxy)-2-methylpropanoic acid and ammonia. The resulting carboxylic acid, 2-(4-Chlorophenoxy)-2-methylpropanoic acid, is the active metabolite of the lipid-lowering drug clofibrate (B1669205). nih.gov Research has indicated that this compound can be formed as an artifact from a clofibrate metabolite during the extraction of urine samples under alkaline conditions, highlighting the chemical relationship between these compounds. nih.gov

Phase II Conjugation Pathways

Following Phase I reactions, the modified metabolites, as well as the parent compound if it possesses a suitable functional group, can undergo Phase II conjugation. These reactions involve the addition of endogenous polar molecules, which significantly increases water solubility and facilitates excretion. Common conjugation pathways include glucuronidation and sulfation. The hydroxylated metabolites of this compound would be prime candidates for conjugation with glucuronic acid or sulfate (B86663). The resulting glucuronide and sulfate conjugates would be highly polar and readily eliminated from the body, primarily through urine or bile.

In Vitro Metabolic Stability and Metabolite Identification in Biological Matrices (Non-Human)

The metabolic stability of a compound provides an indication of its susceptibility to biotransformation and is a key parameter in drug discovery. In vitro systems, such as liver microsomes and hepatocytes from various animal species (e.g., rat, mouse, dog, monkey), are commonly used to assess metabolic stability and identify potential metabolites.

The identification of metabolites in non-human biological matrices, such as urine, plasma, and feces, from in vivo studies is crucial for a comprehensive understanding of a compound's metabolic fate. For this compound, analysis of these matrices in research animals would be expected to reveal the presence of hydroxylated metabolites, the amide hydrolysis product 2-(4-Chlorophenoxy)-2-methylpropanoic acid, and their corresponding glucuronide and sulfate conjugates. One study has reported the formation of this compound from a clofibrate metabolite during the extraction of urine, confirming its presence in this biological matrix under specific analytical conditions. nih.gov

Table 1: Potential Phase I and Phase II Metabolites of this compound

| Metabolic Pathway | Potential Metabolite | Description |

| Phase I: Hydroxylation | Hydroxylated this compound | Addition of a hydroxyl group to the aromatic ring or alkyl side chain. |

| Phase I: Oxidation | Oxidized this compound | Further oxidation of hydroxylated metabolites to aldehydes, ketones, or carboxylic acids. |

| Phase I: Amide Hydrolysis | 2-(4-Chlorophenoxy)-2-methylpropanoic acid | Cleavage of the amide bond to form the corresponding carboxylic acid. |

| Phase II: Glucuronidation | Glucuronide conjugate of hydroxylated metabolite | Addition of glucuronic acid to a hydroxyl group. |

| Phase II: Sulfation | Sulfate conjugate of hydroxylated metabolite | Addition of a sulfate group to a hydroxyl group. |

Advanced Analytical Methodologies for Research on 2 4 Chlorophenoxy 2 Methylpropanamide

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating components from a mixture. For "2-(4-Chlorophenoxy)-2-methylpropanamide," various chromatographic methods are utilized to achieve high-resolution separation and accurate quantification.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a highly effective technique for the analysis of volatile and thermally stable compounds. "this compound" can be analyzed by GC, often in conjunction with a mass spectrometer (GC-MS) for definitive identification. nih.govmdpi.com The compound is typically extracted from its matrix, derivatized if necessary to enhance volatility, and then introduced into the GC system.

Research has shown that GC can be used to compare synthetically prepared "this compound" with the amide formed in biological samples, such as urine, confirming their identical chemical properties. nih.gov In these analyses, specific GC columns, such as the HP-5MS, are employed to achieve separation. nih.gov The retention time under specific temperature programs serves as a key identifier. For instance, in a study analyzing similar compounds, a DB-5MS capillary column was used with specific operating conditions to resolve various analytes. nih.gov

Table 1: Exemplary GC Parameters for Analysis of Related Compounds

| Parameter | Value |

| Column Type | HP-5MS or equivalent |

| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Optimized for compound separation |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table presents typical parameters that can be adapted for the analysis of this compound based on methods for similar compounds. nih.govnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including those that are non-volatile or thermally labile. basicmedicalkey.comnih.gov For "this compound" and related structures, reversed-phase HPLC is a common approach. sielc.comnih.gov

In a typical HPLC setup, a C18 column is used as the stationary phase, and the mobile phase often consists of a mixture of an aqueous buffer (like potassium dihydrogen orthophosphate) and an organic solvent such as acetonitrile. nih.govmdpi.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. libretexts.org Detection is commonly achieved using a UV-Vis detector at a specific wavelength. nih.gov The method's robustness allows for its application in various matrices, including biological fluids and environmental samples. nih.govcsbsju.edu A combination of TLC for cleanup followed by HPLC with fluorescence detection has been shown to improve the determination of related chlorophenoxy acetic acids in urine. nih.gov

Table 2: Typical HPLC Conditions for Analysis of Related Compounds

| Parameter | Value |

| Column | Reversed-phase C18, e.g., Spherisorb S5 Phenyl |

| Mobile Phase | Acetonitrile/Water mixture with a buffer |

| Flow Rate | 1.0 - 1.8 mL/min |

| Detector | UV-Vis or Fluorescence |

| Wavelength | 230-240 nm |

| Injection Volume | 10-20 µL |

This table outlines common HPLC parameters that can be optimized for the analysis of this compound, based on established methods for similar compounds. sielc.comnih.govmdpi.com

Thin-Layer Chromatography (TLC) for Purity and Screening

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique often used for preliminary screening, purity assessment, and monitoring the progress of chemical reactions. libretexts.orgkhanacademy.org In the context of "this compound," TLC can be employed to quickly check for the presence of impurities or to compare a synthesized sample with a standard. nih.govlibretexts.org

The principle of TLC involves spotting the sample on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it in a sealed chamber with a suitable mobile phase. oregonstate.edumerckmillipore.com The separation is based on the differential migration of the compounds up the plate. The resulting spots are visualized, often under UV light, and their retention factor (Rf) values are calculated. libretexts.org While not as quantitative as GC or HPLC, TLC is an invaluable tool for rapid qualitative analysis. libretexts.org For instance, it has been used to confirm the identity of "this compound" formed from a clofibrate (B1669205) metabolite. nih.gov

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantification

Spectroscopic and spectrometric methods are indispensable for confirming the chemical structure and quantifying "this compound." These techniques provide detailed information about the molecular weight, fragmentation patterns, and the arrangement of atoms within the molecule.

Mass Spectrometry (MS) for Metabolite Profiling and Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. govinfo.gov When coupled with a chromatographic separation method like GC or HPLC, it provides a high degree of sensitivity and specificity for identifying and quantifying compounds. mdpi.comnih.gov For "this compound," MS is crucial for confirming its molecular weight and for identifying its metabolites in biological samples. nih.gov

Electron ionization (EI) is a common ionization technique used in GC-MS, which produces a characteristic fragmentation pattern that serves as a molecular fingerprint. nist.gov For HPLC-MS, softer ionization techniques like electrospray ionization (ESI) are often employed, which typically keep the molecule intact, providing the molecular ion peak. csbsju.edu Predicted collision cross-section (CCS) values for different adducts of related compounds can be calculated to aid in identification. uni.lu

Table 3: Predicted Mass Spectrometric Data for a Related Propanamide Derivative

| Adduct | m/z |

| [M+H]+ | 345.10341 |

| [M+Na]+ | 367.08535 |

| [M-H]- | 343.08885 |

| [M+NH4]+ | 362.12995 |

| [M+K]+ | 383.05929 |

This table shows predicted m/z values for various adducts of a structurally similar compound, 2-(4-chlorophenoxy)-N-[3-oxo-3-(2-sulfanylethylamino)propyl]propanamide, which can serve as a reference for the analysis of this compound. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. researchgate.netbbhegdecollege.com It provides detailed information about the carbon-hydrogen framework of a molecule. For "this compound," both ¹H NMR and ¹³C NMR are essential for confirming its structure. matrix-fine-chemicals.com

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. organicchemistrydata.org Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish the connectivity between atoms, providing unambiguous structural confirmation. hyphadiscovery.comanalis.com.my The chemical shifts (δ) in the NMR spectrum are characteristic of the specific molecular structure. rsc.org

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental analytical techniques employed in the structural elucidation and identification of organic compounds, including this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about its electronic transitions. The aromatic chromophore, the chlorophenoxy group, in this compound is the primary contributor to its UV absorption spectrum. The position and intensity of the absorption maxima (λmax) are characteristic of the molecule's structure. In a key study, the identity of this compound formed from a clofibrate metabolite was confirmed through comparison with a synthetically prepared standard using UV spectrophotometry, which showed a complete correspondence in their chemical properties. nih.gov

The expected UV absorption maxima for this compound would be influenced by the substituted benzene (B151609) ring. The table below illustrates typical absorption regions for related chromophores.

| Chromophore/Functional Group | Typical λmax (nm) | Transition Type |

| Substituted Benzene Ring | 250 - 290 | π → π |

| Carbonyl Group (C=O) | 270 - 300 (weak) | n → π |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amide and ether functionalities, as well as the substituted aromatic ring. The comparison of the IR spectrum of the isolated metabolite with a synthetic standard of this compound has been a definitive method for its identification. nih.gov

The principal IR absorption peaks expected for this compound are detailed in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| Amide N-H | Stretching (primary amide) | 3500 - 3100 (two bands) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| Amide C=O (Amide I band) | Stretching | 1690 - 1630 |

| N-H bend (Amide II band) | Bending | 1640 - 1550 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-O-C (aryl ether) | Asymmetric Stretching | 1270 - 1200 |

| C-Cl | Stretching | 800 - 600 |

Sample Preparation and Extraction Techniques from Complex Biological Matrices (Non-Human)

The accurate analysis of this compound from non-human biological matrices, such as animal tissues or plasma, requires meticulous sample preparation and extraction to isolate the analyte from interfering endogenous substances. A significant consideration in the extraction of this compound is its potential formation from the hydrolysis of its parent drug, clofibric acid, under certain conditions.

Research has shown that this compound can be formed as an artifact from a clofibrate metabolite during extraction procedures that involve alkaline conditions, particularly with the use of ammonium (B1175870) hydroxide (B78521) or sodium hydroxide in the presence of ammonium ions. nih.gov This highlights the critical importance of selecting appropriate extraction conditions to either promote the conversion for targeted analysis of the amide or to prevent its formation if the parent compound is the analyte of interest.

A general workflow for the extraction of this compound from non-human biological tissues, such as liver or adipose tissue, would typically involve homogenization, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE is a common technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the extraction of this compound, which is a moderately polar compound, a multi-step LLE protocol can be employed.

A generalized LLE protocol for animal tissue is outlined in the table below.

| Step | Procedure | Rationale |

| 1. Homogenization | The tissue sample is homogenized in a suitable buffer. | To disrupt the tissue structure and release the analyte into the solution. |

| 2. Protein Precipitation | A protein precipitating agent (e.g., acetonitrile, methanol) is added. | To remove proteins that can interfere with the extraction and analysis. |

| 3. pH Adjustment | The pH of the aqueous phase is adjusted. For the formation and extraction of the amide, alkaline conditions (e.g., using ammonium hydroxide) would be employed. | To optimize the partitioning of the analyte into the organic phase. |

| 4. Extraction | The homogenized sample is mixed with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). | The analyte partitions into the organic solvent based on its polarity. |

| 5. Phase Separation | The mixture is centrifuged to separate the aqueous and organic layers. | To allow for the collection of the organic phase containing the analyte. |

| 6. Evaporation and Reconstitution | The organic solvent is evaporated, and the residue is reconstituted in a suitable solvent for analysis. | To concentrate the analyte and prepare it for instrumental analysis. |

Solid-Phase Extraction (SPE)

SPE is another widely used technique that separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent. SPE can offer cleaner extracts and higher recovery compared to LLE. For a compound like this compound, a reversed-phase SPE cartridge (e.g., C18) would be suitable.

The following table outlines a general SPE procedure for the extraction from a non-human biological fluid like plasma.

| Step | Procedure | Rationale |

| 1. Pre-treatment | The plasma sample is diluted, and the pH is adjusted. | To prepare the sample for loading onto the SPE cartridge and to ensure optimal retention of the analyte. |

| 2. Conditioning | The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer). | To activate the sorbent and ensure reproducible interactions with the analyte. |

| 3. Loading | The pre-treated sample is passed through the SPE cartridge. | The analyte is retained on the solid phase sorbent. |

| 4. Washing | The cartridge is washed with a weak solvent to remove interferences. | To elute weakly bound interfering compounds while the analyte of interest remains on the sorbent. |

| 5. Elution | A stronger organic solvent is used to elute the analyte from the cartridge. | To recover the purified analyte from the sorbent. |

| 6. Evaporation and Reconstitution | The eluate is evaporated and the residue is reconstituted in a suitable solvent for analysis. | To concentrate the analyte and prepare it for the final analytical measurement. |

The choice between LLE and SPE depends on the complexity of the matrix, the required level of cleanliness of the extract, and the desired sample throughput. Both methods can be effectively optimized for the extraction of this compound from various non-human biological matrices for research purposes.

Emerging Research and Future Directions for 2 4 Chlorophenoxy 2 Methylpropanamide Based Compounds

Development of Novel Chemical Probes for Biological Systems

The development of selective chemical probes is a cornerstone of modern chemical biology, enabling the interrogation of complex biological systems. A chemical probe is a small molecule designed to interact with a specific protein target, allowing for the elucidation of its biological function. While 2-(4-Chlorophenoxy)-2-methylpropanamide itself has not been extensively developed as a chemical probe, its core structure, shared with the fibrate class of drugs, suggests a clear path for such development.

Fibrates are known to be agonists of the Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. ncats.iodrugbank.com These receptors are ligand-activated transcription factors that play a crucial role in lipid and glucose metabolism. ncats.io Therefore, derivatives of this compound could be synthesized and optimized to serve as selective probes for PPARα, and potentially for other PPAR isoforms (PPARγ and PPARδ) as well.

The design of such probes would involve the strategic addition of functional groups to the core scaffold. For instance, the incorporation of a fluorescent reporter group would allow for the visualization of the probe's interaction with its target within cells, providing insights into the subcellular localization and dynamics of PPARs. Furthermore, the addition of a photoreactive group could enable photo-affinity labeling, a powerful technique for identifying the direct binding partners of a compound. The development of a suite of such probes, each with tailored properties, would constitute a valuable toolkit for dissecting the intricate signaling pathways regulated by PPARs.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a means to predict and rationalize the interactions between small molecules and their biological targets at an atomic level. For the this compound scaffold, computational approaches can provide significant insights into its potential as a bioactive agent.

Given the known activity of the parent compound, clofibric acid, as a PPARα agonist, a primary focus of computational studies would be to model the binding of this compound and its derivatives to the ligand-binding domain of PPARα. Docking simulations can predict the preferred binding pose and identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. Such studies have been instrumental in understanding the binding of existing fibrates to PPARs and other potential targets like aldose reductase. nih.gov

Beyond simple docking, more advanced computational techniques such as molecular dynamics (MD) simulations can provide a dynamic picture of the ligand-receptor complex, revealing how the binding of a compound might induce conformational changes in the receptor that are necessary for its activation. Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the chemical structures of a series of this compound analogs with their biological activities. These models can then be used to guide the design of new compounds with improved potency and selectivity.

Table 1: Potential Computational Approaches for this compound Research

| Computational Technique | Application | Potential Insights |

| Molecular Docking | Predicting the binding mode of this compound derivatives to PPARs and other potential targets. | Identification of key binding interactions and prediction of binding affinity. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-receptor complex over time. | Understanding the conformational changes induced by ligand binding and the stability of the complex. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models to correlate chemical structure with biological activity. | Guiding the design of new analogs with enhanced potency and selectivity. |

| Virtual Screening | In silico screening of large compound libraries against a biological target. | Identifying potential hit compounds for further experimental testing. |

Applications in Preclinical Disease Models and Target Validation

The therapeutic potential of any new chemical entity must ultimately be demonstrated in relevant disease models. The parent class of compounds, the fibrates, has been extensively studied in preclinical and clinical settings for the treatment of dyslipidemia and the prevention of cardiovascular disease. drugs.combjd-abcd.comnih.gov These studies provide a strong foundation for exploring the potential applications of this compound-based compounds in similar and expanded disease areas.

A primary area of investigation would be in models of metabolic disease. Given the role of PPARα in lipid metabolism, novel this compound derivatives could be tested in animal models of hyperlipidemia and atherosclerosis to assess their ability to modulate lipid profiles and reduce atherosclerotic plaque formation. ncats.io Furthermore, with the growing understanding of the role of PPARs in inflammation and insulin (B600854) sensitivity, these compounds could also be evaluated in models of type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). bjd-abcd.com

Beyond metabolic diseases, the anti-inflammatory properties of PPAR agonists suggest potential applications in a broader range of conditions. For instance, fibrates have shown some promise in preclinical models of neurodegenerative diseases and certain cancers. ncats.io Therefore, novel this compound-based compounds could be screened in relevant cellular and animal models of these diseases to identify new therapeutic opportunities. The use of such compounds in preclinical models would also serve to validate their proposed biological targets. For example, demonstrating that the therapeutic effects of a compound are absent in animals lacking the target protein (e.g., PPARα knockout mice) would provide strong evidence for its mechanism of action.

Synthesis of Advanced Library Design for High-Throughput Screening

High-throughput screening (HTS) is a powerful strategy for identifying novel bioactive compounds from large chemical libraries. nih.govthermofisher.comagilent.com The design and synthesis of a diverse library of analogs based on the this compound scaffold would be a critical step in exploring its full therapeutic potential.

The synthesis of such a library would likely start from the parent acid, 2-(4-Chlorophenoxy)-2-methylpropanoic acid, which can be readily prepared from p-chlorophenol, acetone (B3395972), and chloroform (B151607). orientjchem.org From this common intermediate, a wide range of amides can be generated by coupling with a diverse set of amines. This combinatorial approach would allow for the rapid generation of a large number of structurally related compounds. The selection of amines for this library would be guided by principles of chemical diversity, aiming to explore a broad range of chemical space.

Table 2: Representative Chemical Structures

| Compound Name | Chemical Structure |

| This compound | Image of the chemical structure of this compound |

| Clofibric Acid | Image of the chemical structure of Clofibric Acid |

| Clofibrate (B1669205) | Image of the chemical structure of Clofibrate |

Once synthesized, this library of this compound analogs could be subjected to HTS against a variety of biological targets. Given the known pharmacology of fibrates, primary screens would likely focus on PPARα, PPARγ, and PPARδ. However, the library could also be screened against other targets implicated in metabolic and inflammatory diseases. The data generated from these screens would not only identify potential lead compounds for further development but would also provide valuable structure-activity relationship (SAR) information to guide the next round of library design and synthesis. This iterative process of library synthesis, screening, and SAR analysis is a proven strategy for accelerating the discovery of new drug candidates. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Chlorophenoxy)-2-methylpropanamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves reacting 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride (acyl chloride precursor) with ammonia or an amine under controlled conditions. Evidence from similar amide syntheses (e.g., 2-(2,3-Diiodophenoxy)-2-methylpropanamide) indicates that using anhydrous solvents (e.g., THF or DCM) and bases like triethylamine improves yield . Optimizing stoichiometry (e.g., 1.2 equivalents of ammonia) and maintaining low temperatures (0–5°C) minimizes byproducts. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include a singlet for the two methyl groups (δ ~1.5 ppm in ¹H; δ ~25–30 ppm in ¹³C) and aromatic protons from the 4-chlorophenoxy moiety (δ ~6.8–7.3 ppm in ¹H; δ ~115–135 ppm in ¹³C). The amide proton (NH₂) may appear as a broad peak at δ ~5–6 ppm, though deuterated solvents like DMSO-d₆ can suppress exchange broadening .

- IR Spectroscopy : Confirm the amide bond with stretches at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H).

- Mass Spectrometry : ESI-MS or EI-LRMS can verify molecular weight (calc. for C₁₁H₁₃ClNO₂: 242.06 g/mol) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .

- Exposure Mitigation : Avoid skin contact, as amides can be absorbed dermally. Implement engineering controls (e.g., local exhaust ventilation) if airborne particles are generated .

- Waste Disposal : Classify as hazardous organic waste. Neutralize with a 10% sodium bicarbonate solution before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound?

- Methodological Answer : Unexpected peaks may arise from impurities, rotamers, or solvolysis. Strategies include:

- Solvent Screening : Test deuterated chloroform vs. DMSO-d₆ to assess hydrogen bonding effects .

- Variable-Temperature NMR : Heating to 60°C can coalesce split peaks caused by restricted rotation of the amide bond .

- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C). Amides are generally stable in neutral conditions but hydrolyze under strong acids/bases to form carboxylic acids and amines. Use buffers (pH 6–8) for long-term storage .

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset temperatures. Store at –20°C in airtight containers with desiccants to prevent moisture absorption .

Q. How can researchers assess the biological activity of this compound, and what are potential mechanistic targets?

- Methodological Answer :

- In Vitro Assays : Screen for enzyme inhibition (e.g., lipases, proteases) using fluorogenic substrates. The chlorophenoxy group may interact with hydrophobic enzyme pockets .

- Cellular Uptake Studies : Use radiolabeled (¹⁴C) or fluorescently tagged derivatives to track intracellular localization. LC-MS/MS quantifies parent compound and metabolites .

- Molecular Docking : Model interactions with targets like PPAR-α (peroxisome proliferator-activated receptor), given structural similarity to fibrate drugs .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

- Methodological Answer :

- Exothermic Reactions : Use jacketed reactors with controlled cooling to manage heat during acyl chloride-amine reactions .

- Byproduct Formation : Optimize reaction time and temperature via Design of Experiments (DoE). For example, reduce diastereomers by using chiral amines or catalysts .

- Purification at Scale : Replace column chromatography with recrystallization (e.g., ethanol/water) or liquid-liquid extraction (e.g., ethyl acetate/water) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.